Cas no 893919-46-5 (ethyl 2-(2-{1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamido)benzoate)

Ethyl 2-(2-{1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}acetamido)benzoate is a synthetic organic compound featuring a pyrazolo[3,4-d]pyrimidine core, a structure of interest in medicinal chemistry due to its potential as a kinase inhibitor scaffold. The inclusion of a 3-chlorophenyl group enhances lipophilicity, while the thioether-linked acetamido benzoate moiety contributes to structural diversity and binding interactions. This compound may serve as a key intermediate in the development of targeted therapeutics, particularly in oncology, where pyrazolopyrimidine derivatives have demonstrated efficacy in modulating signaling pathways. Its well-defined synthetic route allows for further derivatization, making it a versatile candidate for structure-activity relationship studies.
ethyl 2-(2-{1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamido)benzoate structure
893919-46-5 structure
商品名:ethyl 2-(2-{1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamido)benzoate
CAS番号:893919-46-5
MF:C22H18ClN5O3S
メガワット:467.928021907806
CID:6607358
PubChem ID:18561861

ethyl 2-(2-{1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamido)benzoate 化学的及び物理的性質

名前と識別子

    • ethyl 2-(2-{1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamido)benzoate
    • AKOS024615648
    • ethyl 2-[[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate
    • 893919-46-5
    • F1874-0812
    • ethyl 2-(2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate
    • ethyl 2-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate
    • インチ: 1S/C22H18ClN5O3S/c1-2-31-22(30)16-8-3-4-9-18(16)27-19(29)12-32-21-17-11-26-28(20(17)24-13-25-21)15-7-5-6-14(23)10-15/h3-11,13H,2,12H2,1H3,(H,27,29)
    • InChIKey: BMEVNVWFWITGIU-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC(=C1)N1C2C(C=N1)=C(N=CN=2)SCC(NC1C=CC=CC=1C(=O)OCC)=O

計算された属性

  • せいみつぶんしりょう: 467.0818883g/mol
  • どういたいしつりょう: 467.0818883g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 32
  • 回転可能化学結合数: 8
  • 複雑さ: 659
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5
  • トポロジー分子極性表面積: 124Ų

ethyl 2-(2-{1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamido)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1874-0812-30mg
ethyl 2-(2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate
893919-46-5 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1874-0812-4mg
ethyl 2-(2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate
893919-46-5 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1874-0812-100mg
ethyl 2-(2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate
893919-46-5 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F1874-0812-25mg
ethyl 2-(2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate
893919-46-5 90%+
25mg
$109.0 2023-05-17
A2B Chem LLC
BA66616-25mg
ethyl 2-(2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate
893919-46-5
25mg
$360.00 2024-04-19
A2B Chem LLC
BA66616-5mg
ethyl 2-(2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate
893919-46-5
5mg
$272.00 2024-04-19
Life Chemicals
F1874-0812-15mg
ethyl 2-(2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate
893919-46-5 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1874-0812-5μmol
ethyl 2-(2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate
893919-46-5 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1874-0812-3mg
ethyl 2-(2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate
893919-46-5 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1874-0812-1mg
ethyl 2-(2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate
893919-46-5 90%+
1mg
$54.0 2023-05-17

ethyl 2-(2-{1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamido)benzoate 関連文献

ethyl 2-(2-{1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamido)benzoateに関する追加情報

Recent Advances in the Study of Ethyl 2-(2-{1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}acetamido)benzoate (CAS: 893919-46-5)

Ethyl 2-(2-{1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}acetamido)benzoate (CAS: 893919-46-5) is a synthetic compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a key intermediate or active pharmaceutical ingredient (API) in the development of novel therapeutics. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.

The compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its diverse pharmacological properties, including kinase inhibition and anticancer activity. Recent synthetic efforts have optimized the preparation of ethyl 2-(2-{1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}acetamido)benzoate, with improvements in yield and purity. Advanced techniques such as microwave-assisted synthesis and green chemistry approaches have been employed to enhance efficiency and reduce environmental impact.

Biological evaluations have revealed promising activity against several disease targets. In vitro studies demonstrate that the compound exhibits moderate to strong inhibition of specific kinases implicated in cancer and inflammatory diseases. Molecular docking studies suggest that the 3-chlorophenyl and pyrazolo[3,4-d]pyrimidine moieties play critical roles in binding to the ATP pocket of target kinases, providing a structural basis for further optimization.

Pharmacokinetic studies indicate that ethyl 2-(2-{1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}acetamido)benzoate has acceptable metabolic stability and bioavailability in preclinical models. However, challenges remain in improving its solubility and reducing off-target effects. Current research is exploring prodrug strategies and formulation technologies to address these limitations.

In conclusion, ethyl 2-(2-{1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}acetamido)benzoate represents a promising lead compound for further development. Its unique chemical structure and biological profile warrant continued investigation, particularly in the context of targeted therapies for cancer and other kinase-driven diseases. Future studies should focus on structure-activity relationship (SAR) optimization and in vivo efficacy evaluation to advance this compound toward clinical applications.

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